Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
Overview
Description
“Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, including “this compound”, is a topic of significant interest in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
DNA Methylation and Epigenetics
Research on DNA methylation inhibitors, which might share functional groups or mechanisms with the compound , suggests their utility in modulating epigenetic processes. These inhibitors can restore suppressor gene expression and exert antitumor effects, demonstrating significant applications in oncology and the study of malignancies (Goffin & Eisenhauer, 2002).
Cytochrome P450 Enzyme Inhibition
Studies on the selectivity of chemical inhibitors for cytochrome P450 isoforms, which are crucial for drug metabolism, highlight the importance of understanding how similar compounds interact with these enzymes. This research has applications in predicting drug-drug interactions and optimizing pharmacotherapy (Khojasteh et al., 2011).
Environmental and Toxicological Studies
Compounds like the one mentioned may also be of interest in environmental and toxicological studies, particularly in understanding the persistence and transformation of chemical compounds in the environment, as well as their potential toxic effects on living organisms and ecosystems (Bedoux et al., 2012).
Immunomodulatory and Anti-inflammatory Effects
Polyphenols and related compounds exhibit immunomodulatory and anti-inflammatory effects, which are of significant interest in the development of therapeutic strategies for various diseases. Research in this area could provide insights into the potential applications of similar compounds in modulating immune responses and treating inflammatory conditions (Sobhani et al., 2020).
Future Directions
The future directions of “Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate” and similar compounds are promising. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c1-9-13(15(22)23-2)6-10(8-20)14(21-9)24-12-5-3-4-11(7-12)16(17,18)19/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSUDLUWJKIZJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)C#N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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